2-(4-methoxyphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole
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Overview
Description
2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an imidazo[1,2-a][1,3]diazole core substituted with methoxyphenyl and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with triphenylamine in the presence of a suitable catalyst can yield the desired imidazo[1,2-a][1,3]diazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like 2-phenylimidazole and 2-methylimidazole share structural similarities with 2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE.
Thiazole Derivatives: Thiazole-based compounds also exhibit similar chemical properties and applications.
Uniqueness: What sets 2-(4-METHOXYPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE apart is its unique combination of methoxyphenyl and triphenyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific investigations .
Properties
Molecular Formula |
C30H23N3O |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,5,6-triphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C30H23N3O/c1-34-26-19-17-22(18-20-26)27-21-32-29(24-13-7-3-8-14-24)28(23-11-5-2-6-12-23)31-30(32)33(27)25-15-9-4-10-16-25/h2-21H,1H3 |
InChI Key |
BKUBEHBNXAOPFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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